molecular formula C9H10ClN3 B11901353 2-(6-Chloro-1H-indazol-3-yl)ethanamine

2-(6-Chloro-1H-indazol-3-yl)ethanamine

Cat. No.: B11901353
M. Wt: 195.65 g/mol
InChI Key: BIRFYVIVUDUZTH-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indazol-3-yl)ethanamine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1H-indazol-3-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-Chloro-1H-indazol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-1H-indazol-3-yl)ethanamine: Similar structure with a bromo substituent instead of chloro.

    2-(6-Fluoro-1H-indazol-3-yl)ethanamine: Similar structure with a fluoro substituent instead of chloro.

    2-(6-Methyl-1H-indazol-3-yl)ethanamine: Similar structure with a methyl substituent instead of chloro.

Uniqueness

The chloro group can participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(6-chloro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

BIRFYVIVUDUZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)CCN

Origin of Product

United States

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